molecular formula C46H64I2S4 B12499367 4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole

4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole

Cat. No.: B12499367
M. Wt: 999.1 g/mol
InChI Key: XKFPADIMVOTEJA-UHFFFAOYSA-N
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Description

4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno2,3-fbenzothiole is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno2,3-fbenzothiole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Stille coupling reaction, where organotin reagents are used to form carbon-carbon bonds. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno2,3-fbenzothiole stands out due to its specific substitution pattern and the presence of iodine atoms, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing new materials with tailored properties for specific applications .

Properties

Molecular Formula

C46H64I2S4

Molecular Weight

999.1 g/mol

IUPAC Name

4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole

InChI

InChI=1S/C46H64I2S4/c1-7-13-17-19-23-33-27-39(49-37(33)25-31(11-5)21-15-9-3)43-35-29-41(47)52-46(35)44(36-30-42(48)51-45(36)43)40-28-34(24-20-18-14-8-2)38(50-40)26-32(12-6)22-16-10-4/h27-32H,7-26H2,1-6H3

InChI Key

XKFPADIMVOTEJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)I)C5=CC(=C(S5)CC(CC)CCCC)CCCCCC)I)CC(CC)CCCC

Origin of Product

United States

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